molecular formula C24H24N2O6 B2869960 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide CAS No. 1005305-63-4

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2869960
CAS No.: 1005305-63-4
M. Wt: 436.464
InChI Key: CZUKLLSGSYCVCJ-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic amide-based compound characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 6-position with a 3,4,5-trimethoxybenzamide group and at the 1-position with a furan-2-carbonyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploration in medicinal chemistry, particularly for cytotoxic or enzyme-inhibitory applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-20-13-16(14-21(30-2)22(20)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)19-7-5-11-32-19/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUKLLSGSYCVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide . This intermediate can then be further reacted with various reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve continuous-flow, gas-phase synthesis techniques. For instance, the catalytic cross-ketonization of bio-based 2-methyl furoate with acetic acid over a ZrO2 catalyst has been reported as an efficient method for producing acyl furans . This method offers high selectivity and conversion rates, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include potassium ferricyanide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related analogs, focusing on structural motifs , physicochemical properties , and biological activities .

Structural Analogues
Core Scaffold Variations

N-(1-(Furan-2-yl)-3-oxo-3-(aryl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamides (4a–d) Key Features: These compounds share the 3,4,5-trimethoxybenzamide group and a furan-containing enaminone scaffold but differ in the aryl substituents (e.g., o-tolyl, m-tolyl, 4-methoxyphenyl, 4-hydroxyphenyl).

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Derivatives Examples:

  • N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (Mol. Weight: 390.44)
  • 2-(4-Chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide Comparison: These analogs retain the tetrahydroquinoline-furan-carbonyl backbone but substitute the 3,4,5-trimethoxybenzamide with simpler acetamide groups.
Heterocyclic Modifications
  • Thiophene vs. Furan: Compounds like N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) replace the furan ring with thiophene, altering electron density and lipophilicity. Thiophene’s larger atomic radius may influence π-π stacking interactions in biological targets .
Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight Key Functional Groups Reference
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide (Target) Not reported ~481.5 (calc.) Tetrahydroquinoline, furan-carbonyl, TMB* N/A
N-(1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl)-3,4,5-TMB (4a) 222–224 505.5 Enaminone, TMB
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide Not reported 390.44 Acetamide, furan-carbonyl
N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(TMB)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMB (6a) 209–211 936.8 Bis-TMB, hydrazinyl-acryloyl

*TMB = 3,4,5-trimethoxybenzamide

Key Observations :

  • The target compound’s calculated molecular weight (~481.5) is intermediate between simpler acetamides (e.g., 390.44) and larger bis-TMB derivatives (e.g., 936.8).
  • Melting points for TMB-containing analogs range widely (209–251°C), influenced by hydrogen-bonding capacity and crystallinity .
Cytotoxic Activity
  • The presence of dual TMB groups and hydrazine linkages may enhance DNA intercalation or topoisomerase inhibition .
  • Enaminone Derivatives (4a–d): These showed moderate cytotoxicity in preliminary screens, suggesting that the TMB-furan-enaminone scaffold is pharmacologically active .
Enzyme Inhibition
  • NOS Inhibition: Thiophene-carboximidamide derivatives (e.g., 68, 70) exhibited selective inhibition of iNOS, eNOS, or nNOS, with IC₅₀ values in the nanomolar range. The tetrahydroquinoline-thiophene scaffold’s basic nitrogen atoms likely contribute to enzyme active-site binding .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O5C_{20}H_{23}N_{3}O_{5} with a molecular weight of approximately 397.42 g/mol. The structure includes a furan-2-carbonyl group and a tetrahydroquinoline moiety linked to a trimethoxybenzamide group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H23N3O5
Molecular Weight397.42 g/mol
IUPAC NameThis compound
CAS Number941986-49-8

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group in similar compounds is known to inhibit enzyme activity by binding to active sites. This mechanism may be applicable to the compound .
  • Antimicrobial Activity : Studies suggest that compounds with furan and tetrahydroquinoline structures exhibit antimicrobial properties. This could be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Properties

Research indicates that related compounds demonstrate anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth. For instance:

  • Case Study : A study on tetrahydroquinoline derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that the furan-containing derivatives might exhibit similar effects.

Antimicrobial Activity

The compound's structural features suggest potential use as an antimicrobial agent.

  • Case Study : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives containing the furan moiety have been tested against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to evaluate its biological activities:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving the cyclization of appropriate precursors under acidic conditions.
  • Biological Testing : Preliminary tests indicate that this compound exhibits moderate antibacterial activity and shows promise as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential efficacy:

Compound NameStructural FeaturesBiological Activity
N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

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